molecular formula C11H10BrNO3 B11839333 N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide CAS No. 61961-57-7

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide

Cat. No.: B11839333
CAS No.: 61961-57-7
M. Wt: 284.11 g/mol
InChI Key: YPSKLQLNXLNMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide is a synthetic coumarin derivative designed for pharmaceutical and biological chemistry research. Coumarins are a significant class of organic compounds, recognized for their diverse pharmacological activities and their role as a privileged scaffold in medicinal chemistry . The core benzopyrone structure is known to interact with various cellular targets, and strategic substitution at different positions, such as the 3- and 6-positions in this molecule, is a common approach to modulate bioactivity and selectivity . The acetamide moiety at the 3-position and the bromo substituent at the 6-position are intended to enhance the molecule's potential as a key intermediate or lead compound for investigating new therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of agents with potential anti-inflammatory or anticancer properties, as coumarin derivatives have been shown to modulate signaling pathways and inhibit proteins like cyclooxygenase-2 (COX-2) . Furthermore, its structure makes it a candidate for molecular docking studies to evaluate selective binding interactions with specific protein targets involved in various cellular processes . This compound is offered to the scientific community to aid in the discovery and development of novel bioactive molecules.

Properties

CAS No.

61961-57-7

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

N-(6-bromo-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C11H10BrNO3/c1-6(14)13-9-5-16-10-3-2-7(12)4-8(10)11(9)15/h2-4,9H,5H2,1H3,(H,13,14)

InChI Key

YPSKLQLNXLNMJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1COC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Spectral Signatures

  • ¹H NMR : The chroman ring protons resonate as multiplet signals between δ 2.5–4.0 ppm, while the acetamide methyl group appears as a singlet at δ 2.1 ppm.

  • IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch of acetamide) and 1725 cm⁻¹ (chromone ketone) confirm functional groups.

Synthetic Methodologies

Ring-Formation via Cyclocondensation

The benzopyran scaffold is constructed via acid-catalyzed cyclization of 3-bromo-2-hydroxyacetophenone with ethyl acetoacetate. Under refluxing acetic acid, this yields 6-bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, which is subsequently decarboxylated to form the 3-amino intermediate.

Key Reaction Parameters :

  • Temperature : 110–120°C

  • Catalyst : Conc. H₂SO₄ (5 mol%)

  • Yield : 68–72% after purification.

Bromination Strategies

Direct bromination of the chroman precursor at C6 is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride. Regioselectivity is controlled by the electron-withdrawing ketone group, which directs electrophilic substitution to the para position.

Optimized Conditions :

  • Reagent : NBS (1.1 equiv)

  • Solvent : CCl₄

  • Reaction Time : 6 h at 25°C

  • Yield : 85%.

Acetylation of the C3-Amine

The 3-amino group is acetylated using acetic anhydride in pyridine. This one-pot reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing liberated HCl.

Procedure :

  • Dissolve 3-amino-6-bromochroman-4-one (1 equiv) in anhydrous pyridine.

  • Add acetic anhydride (1.2 equiv) dropwise at 0°C.

  • Stir for 3 h at room temperature.

  • Quench with ice-water and extract with ethyl acetate.

  • Yield : 89%.

Stereochemical Control

The cis-(3S,4R) configuration is retained throughout the synthesis due to restricted rotation of the chroman ring. X-ray crystallography confirms intramolecular hydrogen bonding between the C4 ketone and C3 acetamide, stabilizing the cis conformer. Racemization is minimized by avoiding strong bases during acetylation.

Industrial-Scale Adaptations

Catalytic Hydrogenation for Nitro Reduction

Patent CN101492387B describes iron-mediated reduction of nitro intermediates as a cost-effective alternative to catalytic hydrogenation. For the target compound, this approach reduces 3-nitro-6-bromochroman-4-one to the amine using:

  • Fe Powder : 3 equiv

  • HCl (aq) : 10% v/v

  • Temperature : 70°C

  • Yield : 91%.

Solvent Recycling

Ethanol is recovered and reused after acetylation, reducing waste. Distillation reclaims >95% of the solvent, aligning with green chemistry principles.

Analytical Validation

ParameterValueMethod
Melting Point162–164°CDSC
Purity99.2%HPLC (C18 column)
Optical Rotation+12.5° (c=1, CHCl₃)Polarimetry

Challenges and Innovations

Byproduct Formation

Minor amounts of the trans-isomer (<2%) arise during acetylation. Chromatographic separation on silica gel (hexane:EtOAc = 3:1) removes this impurity.

Novel Sulfonylation Approaches

Recent patents (WO2018092921A1) propose sulfonyl chloride as a chlorinating agent, adaptable for bromination via Br₂ gas in DMF. Preliminary trials show 78% bromination efficiency under these conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Sodium Borohydride: Used for reduction reactions.

    Hydrochloric Acid: Used for hydrolysis reactions.

    Chlorine: Used for chlorination reactions.

Major Products:

  • N-(6-Bromo-4-hydroxychroman-3-yl)acetamide
  • 3-Amino-6-bromochroman-4-ol
  • Trans-3-amino-6-bromochroman-4-ol

Scientific Research Applications

Research has indicated that compounds similar to N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide often exhibit significant biological activities. Some key findings include:

  • Antioxidant Properties : The presence of the bromo group enhances the compound's ability to scavenge free radicals, making it a candidate for antioxidant therapies.
  • Antimicrobial Activity : Studies have shown that derivatives of benzopyrans can exhibit antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Research indicates that benzopyran derivatives may help in managing inflammation-related disorders.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

Drug Development

This compound can serve as a lead compound for the synthesis of new pharmaceuticals targeting specific diseases. Its structural modifications can lead to derivatives with enhanced efficacy and reduced side effects.

Synthesis of Derivatives

Several methods for synthesizing derivatives of this compound have been reported, allowing researchers to explore variations in biological activity based on structural changes. These derivatives can be tailored for specific therapeutic uses, such as:

Derivative NameStructural ModificationPotential Activity
N-(6-Chloro-4-Oxo-Benzopyran)Chlorine instead of BromineAntioxidant
N-(5-Methylbenzopyran)Methyl group additionAntimicrobial
2-HydroxybenzopyranHydroxyl substitutionAnti-inflammatory

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant activity when tested against various free radicals. The results indicated that the compound could potentially be used in formulations aimed at reducing oxidative stress in cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against several bacterial strains. The findings revealed that certain derivatives displayed potent antimicrobial properties, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(6-Bromo-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the biosynthesis of nucleotides . This inhibition can lead to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide can be contextualized by comparing it to related acetamide derivatives, including benzothiazole-based analogs, thiadiazole metabolites, and heterocyclic hybrids. Below is a detailed analysis:

Core Structure and Electronic Effects

  • Benzopyran vs. Benzothiazole: The target compound’s benzopyran core differs significantly from benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, ). Benzopyrans exhibit partial aromaticity and oxygen-containing heterocyclic strain, which may enhance binding to oxygen-dependent enzymes.
  • Substituent Effects :
    The 6-bromo substituent in the target compound introduces steric bulk and polarizability compared to trifluoromethyl or methoxy groups in benzothiazole derivatives (). Bromine’s electronegativity (2.96 vs. fluorine’s 3.98) balances lipophilicity and reactivity, which could influence membrane permeability and target engagement.

Functional Group Positioning and Conformation

  • Acetamide Placement :
    The acetamide group at position 3 in the benzopyran derivative contrasts with its placement on thiadiazole rings in methazolamide metabolites (e.g., N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide, ). Position 3 in the benzopyran system may restrict rotational freedom, favoring planar conformations that enhance π-π stacking interactions in biological targets.

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Compound Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound Benzopyran Not Reported 6-Bromo, 3-Acetamide Not Reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole ~350 (estimated) 6-CF₃, 2-Phenyl Not Reported
N-[3-Methyl-5-mercapto-thiadiazol-2-yl]acetamide () Thiadiazole ~189 3-Methyl, 5-SH Not Reported
Compound 69 () Benzo-oxazolo-oxazin 393 Hydroxypropynyl-pyridyl 168–170

The target compound’s bromine substituent likely increases molecular weight (~280–300 g/mol estimated) compared to smaller thiadiazole derivatives. The absence of polar groups (e.g., sulfonic acid in ’s MSO) may reduce aqueous solubility relative to more hydrophilic analogs.

Biological Activity

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide is a synthetic compound belonging to the benzopyran class. Its molecular formula is C11H10BrN1O3, with a molecular weight of approximately 284.106 g/mol. This compound features a unique structural configuration that includes a bromo substituent at the 6-position of the benzopyran core, which has been linked to enhanced biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

N 6 Bromo 4 oxo 3 4 dihydro 2H 1 benzopyran 3 yl acetamide\text{N 6 Bromo 4 oxo 3 4 dihydro 2H 1 benzopyran 3 yl acetamide}

This compound exhibits properties typical of halogenated benzopyrans, which are known for their diverse biological activities. The presence of the bromine atom is believed to increase its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas of activity:

  • Anticancer Properties : Studies have indicated that derivatives of benzopyran compounds, including those with bromo substitutions, exhibit significant anticancer effects. For example, in a study involving synthetic coumarin derivatives, the bromo derivative demonstrated potent anti-invasive properties in cancer cell lines compared to traditional inhibitors like matrix metalloprotease (MMP) inhibitors . In vivo studies showed reduced tumor growth in mice treated with this compound.
  • Enzyme Inhibition : Compounds similar to this compound have been tested for their inhibitory effects on various enzymes. For instance, halogenated coumarins have shown inhibitory activity against monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases .
  • Antioxidant Activity : The antioxidant properties of benzopyrans are well-documented, with studies indicating that they can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique biological activity associated with this compound:

Compound NameStructure FeaturesBiological Activity
N-(6-Chloro-4-Oxo-Benzopyran)Chlorine instead of BromineAntioxidant
N-(5-Methylbenzopyran)Methyl group additionAntimicrobial
N-(6-Bromo-4-Oxo-Benzopyran) Unique bromine substitutionAnticancer, Enzyme Inhibition

The unique bromine substitution at the 6-position is significant as it may enhance both reactivity and biological efficacy compared to other derivatives.

Case Studies and Research Findings

In-depth investigations into the biological activity of this compound have yielded several key findings:

  • Anticancer Efficacy : A study demonstrated that this compound inhibited cell invasion in cancer models more effectively than established MMP inhibitors . The mechanism remains under investigation but suggests potential pathways for therapeutic development.
  • Enzyme Interaction Studies : Research has focused on the interaction of this compound with various enzymes relevant to cancer progression and neurodegeneration. The ability to inhibit MAO-B and other enzymes could position it as a candidate for treating neurological disorders .
  • Safety and Toxicity : Toxicity assessments indicate that certain derivatives maintain low toxicity levels while exhibiting significant biological activity . This balance is crucial for developing safe therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide, and how can reaction yields be optimized?

  • Answer: The synthesis typically involves a multi-step process starting with functionalization of the benzopyran core. A common route is the condensation of 6-bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with acetic anhydride under reflux conditions. Optimization strategies include:

  • Catalyst selection: Use of pyridine or triethylamine to enhance acetylation efficiency.
  • Temperature control: Maintaining reflux at 80–100°C to minimize side reactions.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Answer: Key techniques include:

  • NMR (¹H/¹³C): Assigns protons (e.g., acetamide NH at δ 8.2–8.5 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm).
  • IR: Confirms acetamide (C=O stretch at ~1650 cm⁻¹) and benzopyran (C-O-C at ~1250 cm⁻¹).
  • X-ray crystallography: Resolves structural ambiguities (e.g., dihedral angles between benzopyran and acetamide groups) .
  • Resolution of discrepancies: Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to confirm bond lengths/angles .

Q. How does the bromine substituent at the 6-position influence reactivity compared to chloro or methyl analogs?

  • Answer: Bromine’s higher electronegativity and larger atomic radius enhance:

  • Electrophilic substitution: Facilitates regioselective reactions (e.g., Suzuki coupling at the 6-position).
  • Biological activity: Bromine increases lipophilicity, improving membrane permeability in enzyme inhibition assays (e.g., IC₅₀ values 2–3x lower than chloro analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Answer:

  • Step 1: Synthesize derivatives with modifications at the 6-position (e.g., Br → I, CN) or acetamide group (e.g., N-methylation).
  • Step 2: Test in enzyme inhibition assays (e.g., kinases, cyclooxygenase) using fluorescence polarization or calorimetry.
  • Step 3: Correlate activity with computational docking (e.g., AutoDock Vina) to identify key interactions (e.g., H-bonding with Thr145 in target enzymes) .
  • Example SAR Table:
DerivativeSubstituentIC₅₀ (μM)LogP
ParentBr0.82.1
Analog ACl2.51.8
Analog BCH₃>101.5

Q. How do researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?

  • Answer: Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardization: Use identical buffer pH, temperature (e.g., 37°C), and enzyme concentrations.
  • Control compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data.
  • Statistical validation: Apply ANOVA or Student’s t-test to confirm reproducibility across ≥3 independent trials .

Q. What strategies are employed to optimize its solubility and bioavailability for in vivo studies?

  • Answer:

  • Co-solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility.
  • Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen.
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life in rodent models .

Q. How does this compound compare structurally and functionally to its closest analogs (e.g., 6-chloro or 6-methyl derivatives)?

  • Answer: Key differences include:

  • Reactivity: Bromine’s polarizability supports cross-coupling reactions (e.g., Buchwald–Hartwig amination) more efficiently than chlorine.
  • Bioactivity: Bromine enhances binding affinity to hydrophobic enzyme pockets (e.g., 6-Br analog shows 75% inhibition of COX-2 vs. 45% for 6-Cl) .
  • Table: Structural and Functional Comparison
Feature6-Bromo Derivative6-Chloro Derivative
Molecular Weight (g/mol)284.11239.65
LogP2.11.8
Enzyme Inhibition (%)85 ± 362 ± 5

Methodological Considerations

  • Experimental Design: For kinetic studies, use stopped-flow spectrophotometry to monitor real-time enzyme interactions.
  • Data Analysis: Employ nonlinear regression (e.g., GraphPad Prism) to calculate Ki and Kd values .
  • Safety Protocols: Handle brominated compounds in fume hoods with PPE (gloves, lab coat) due to potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.